Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate
Overview
Description
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate is a synthetic compound with a wide range of applications in laboratory experiments and research. It is a white powder with a melting point of 130-131 °C and a molecular weight of 472.5 g/mol. It is soluble in ethanol, methanol, and chloroform, but insoluble in water. Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate has been used in a variety of scientific research applications, including as a source of building blocks in organic synthesis, as a reagent in chemical reactions, and as a substrate in enzyme assays.
Scientific Research Applications
Synthesis and Applications in Drug Development
Methyl-2-formyl benzoate and its derivatives are recognized for their bioactive precursor role in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds serve as significant structures and excellent precursors for new bioactive molecules, indicating the potential of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate in pharmaceutical research and drug development (Farooq & Ngaini, 2019).
Antimicrobial Activity
Monoterpenes, such as p-Cymene, demonstrate a range of biological activities, including antimicrobial effects. This underscores the broader potential of structurally complex compounds like Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate in contributing to the development of new antimicrobial agents, especially given the urgent need for novel substances to combat communicable diseases and antimicrobial resistance (Marchese et al., 2017).
Radical Scavenging and Antioxidant Properties
Chromones and their derivatives, including compounds with complex structures similar to Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate, are associated with antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment and contributing to therapeutic approaches for various diseases (Yadav et al., 2014).
Environmental Persistence and Toxicity of Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants has highlighted the environmental persistence and potential toxicity of these compounds, including their detection in human tissues and environmental matrices. This research area could be relevant to understanding the environmental impact and safety profile of Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate, particularly if it shares similar phenolic structures (Liu & Mabury, 2020).
properties
IUPAC Name |
methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO3/c1-22(2)31(23(3)4)19-18-27(25-14-10-7-11-15-25)28-20-26(30(32)33-5)16-17-29(28)34-21-24-12-8-6-9-13-24/h6-17,20,22-23,27H,18-19,21H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYQILAWNHFTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)OCC3=CC=CC=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430951, DTXSID101136786 | |
Record name | Methyl 4-(benzyloxy)-3-{3-[di(propan-2-yl)amino]-1-phenylpropyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate | |
CAS RN |
286930-05-0, 156755-35-0 | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286930-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(benzyloxy)-3-{3-[di(propan-2-yl)amino]-1-phenylpropyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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